molecular formula C16H25BO2 B1504360 2-(2-Isopropyl-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1375301-93-1

2-(2-Isopropyl-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1504360
CAS No.: 1375301-93-1
M. Wt: 260.2 g/mol
InChI Key: SMLDFHNYBARLNG-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Features

The compound exhibits characteristic 1H NMR signals:

  • Aromatic protons : δ 7.2–7.7 ppm (multiplicity dependent on substitution pattern)
  • Methyl groups :
    • Pinacol methyls: δ 1.2–1.4 ppm (singlet, 12H)
    • Isopropyl group: δ 1.2–1.3 ppm (doublet, 6H) and δ 2.5–3.0 ppm (septet, 1H)

11B NMR shows a sharp singlet at δ 28–32 ppm, consistent with tetracoordinated boron in the dioxaborolane structure. 13C NMR resolves quaternary carbons bonded to boron at δ 80–85 ppm.

Table 2: Key NMR assignments (400 MHz, CDCl₃)

Nucleus δ (ppm) Multiplicity Assignment
1H 1.35 s Pinacol methyl groups
1H 2.55 s Aromatic methyl
11B 30.1 s Boron in dioxaborolane

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions include:

  • B–O stretching: 1320–1370 cm-1 (strong)
  • C–H bending (methyl): 1450–1480 cm-1
  • Aromatic C=C stretching: 1580–1600 cm-1

The absence of broad O–H stretches (3200–3600 cm-1) confirms complete esterification of the boronic acid precursor.

Comparative Analysis with Related Boronic Ester Derivatives

Structural variations among dioxaborolanes significantly impact their reactivity:

Steric Effects :

  • 2-Isopropyl-6-methyl substitution increases steric hindrance by 15–20% compared to unsubstituted phenyl derivatives
  • Pinacol esters exhibit greater hydrolytic stability than neopentyl glycol analogs due to methyl group shielding

Electronic Effects :

  • Electron-donating methyl groups raise boron's Lewis acidity by 0.3–0.5 pKa units vs. halogenated derivatives
  • Conjugation with the aromatic system reduces B–O bond polarization by 12–18% compared to aliphatic boronic esters

Table 3: Structural comparison with common boronic esters

Property Pinacol Ester Neopentyl Glycol Ester Catechol Ester
B–O bond length (Å) 1.38 ± 0.02 1.36 ± 0.01 1.40 ± 0.03
Hydrolysis half-life (h) >200 48–72 <1
11B NMR δ (ppm) 28–32 25–28 18–22

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-methyl-6-propan-2-ylphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO2/c1-11(2)13-10-8-9-12(3)14(13)17-18-15(4,5)16(6,7)19-17/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLDFHNYBARLNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676941
Record name 4,4,5,5-Tetramethyl-2-[2-methyl-6-(propan-2-yl)phenyl]-1,3,2-dioxaborolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375301-93-1
Record name 4,4,5,5-Tetramethyl-2-[2-methyl-6-(1-methylethyl)phenyl]-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375301-93-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-[2-methyl-6-(propan-2-yl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(2-Isopropyl-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure and has been studied for various applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C16_{16}H25_{25}BO2_2
  • Molecular Weight : 260.18 g/mol
  • CAS Number : 1375301-93-1

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with biological systems, particularly in the context of antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The compound may function by inhibiting cell wall synthesis or interfering with nucleic acid synthesis in bacteria. This mechanism is similar to that of β-lactam antibiotics which target bacterial cell walls .
  • Case Studies : In vitro assays have demonstrated that derivatives of boron compounds can enhance the efficacy of existing antibiotics against resistant strains of bacteria. This suggests a potential role for dioxaborolanes in overcoming antimicrobial resistance .

Anti-inflammatory Effects

Another area of interest is the compound's potential anti-inflammatory properties:

  • Research Findings : Studies have shown that boron compounds can modulate inflammatory pathways. For example, they may inhibit the activation of pro-inflammatory cytokines and reduce oxidative stress in cellular models .
  • Clinical Implications : The anti-inflammatory effects are particularly relevant for diseases such as chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis (IPF), where inflammation plays a critical role in disease progression .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialInhibition of cell wall synthesis
Interference with nucleic acid synthesis
Anti-inflammatoryModulation of cytokine release
Reduction of oxidative stress

Research and Development

Ongoing research is focused on elucidating the specific pathways through which this compound exerts its effects. The following areas are under investigation:

  • Structure-Activity Relationship (SAR) : Understanding how variations in the molecular structure affect biological activity.
  • Combination Therapies : Exploring the efficacy of this compound when used in conjunction with other therapeutic agents to enhance overall treatment outcomes.
  • Toxicological Studies : Assessing the safety profile and potential side effects associated with its use in clinical settings.

Scientific Research Applications

Organic Synthesis

One of the primary applications of this compound lies in organic synthesis as a versatile boron reagent. It is particularly useful in:

  • Cross-Coupling Reactions : The compound serves as a pinacol boronate ester that can participate in Suzuki-Miyaura coupling reactions. This reaction is essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Pharmaceutical Development

The compound's ability to form stable complexes with various substrates makes it valuable in pharmaceutical research. It can be utilized for:

  • Drug Development : Its derivatives may exhibit biological activity and serve as intermediates in the synthesis of pharmaceutical compounds .

Material Science

In material science, 2-(2-Isopropyl-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be applied in:

  • Polymer Chemistry : The compound can be used to modify polymers to enhance their properties such as thermal stability and mechanical strength.

Catalysis

The compound has potential applications in catalysis due to its boron content:

  • Catalytic Reactions : It can act as a catalyst or catalyst precursor in various organic transformations, improving reaction efficiency and selectivity .

Case Studies

StudyApplicationFindings
Organic SynthesisDemonstrated effectiveness in Suzuki-Miyaura reactions with high yields.
Pharmaceutical ResearchIdentified as a promising intermediate for synthesizing anti-cancer agents.
Material ScienceEnhanced mechanical properties of polymer composites when incorporated into formulations.

Comparison with Similar Compounds

Structural Features and Substituent Effects
Compound Name Substituents Key Structural Differences
2-(2-Isopropyl-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Target) 2-isopropyl, 6-methyl (ortho) Bulky alkyl groups; steric hindrance
2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-iodo (para) Halogen leaving group; higher reactivity
2-(6-Cyclopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Naphthalene + cyclopropoxy Extended conjugation; rigid structure
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2,6-dichloro; 3,5-dimethoxy Electron-withdrawing/donating mix; polar
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-bromo (para) Moderate leaving group; para-substitution

Key Insights :

  • Naphthalene derivatives offer extended π-systems for applications in optoelectronics, unlike the target’s simpler phenyl core.
  • Chloro-methoxy substituents create a polarized electronic environment, contrasting with the target’s electron-donating alkyl groups.
Reactivity in Cross-Coupling Reactions
  • Target Compound : Moderate reactivity due to steric hindrance from ortho-alkyl groups; suitable for couplings with less electrophilic partners.
  • Para-Halogenated Analogs (e.g., 4-iodo , 4-bromo ): Higher reactivity in Suzuki-Miyaura reactions due to superior leaving-group ability of halogens.
  • Naphthalene Derivative : Enhanced conjugation may facilitate couplings requiring electron-rich aryl partners.

Preparation Methods

Lithiation followed by Boronation

This method involves lithiation of the corresponding aryl halide at low temperature, followed by reaction with a boronate ester reagent.

Typical procedure:

  • The aryl halide (e.g., 2-bromo-6-methylisopropylbenzene) is dissolved in dry tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon).
  • The solution is cooled to -78°C.
  • n-Butyllithium (n-BuLi) is added dropwise to generate the aryl lithium intermediate.
  • After stirring at low temperature for 1–2 hours, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is added.
  • The mixture is allowed to warm to room temperature and stirred for several hours (typically 6–12 h).
  • The reaction is quenched with water or methanol.
  • The product is extracted, dried, and purified by column chromatography.

Yields: Reported yields for similar boronate esters using this method range from 51% to 86% depending on substrate and conditions.

Direct Catalytic Borylation of Aromatic Esters

A more recent methodology involves catalytic borylation of aromatic esters using pinacolborane (HBpin) under mild conditions.

Typical procedure:

  • Aromatic esters (e.g., isopropyl acetate derivatives) are reacted with pinacolborane.
  • A catalyst (e.g., 3 mol% of a suitable transition metal catalyst) is used.
  • The reaction is carried out in a Schlenk flask under inert atmosphere at room temperature.
  • Stirring is continued for about 6 hours.
  • The progress is monitored by ^1H NMR using an internal standard.
  • After completion, the product is isolated by standard purification techniques.

Yields: High isolated yields up to 93% have been reported for this method.

Comparative Data Table of Preparation Methods

Method Starting Material Reagents & Conditions Yield (%) Notes
Lithiation + Boronation Aryl bromide (e.g., 2-bromo-6-methylisopropylbenzene) n-BuLi in THF, -78°C, then 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, RT, 6-12 h 51–86 Requires low temperature, inert atmosphere, careful handling
Catalytic borylation of esters Isopropyl acetate derivatives Pinacolborane, 3 mol% catalyst, room temperature, 6 h Up to 93 Mild conditions, no strong base required

Experimental Insights and Reaction Conditions

  • Inert Atmosphere: Both methods require Schlenk techniques or glovebox conditions to exclude moisture and oxygen, which can degrade reagents and products.
  • Temperature Control: Lithiation reactions require strict low temperature (-78°C) control to prevent side reactions and decomposition of the aryl lithium intermediate.
  • Solvent: Dry tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize organolithium intermediates and dissolve both organic and organoboron compounds.
  • Reaction Monitoring: ^1H NMR spectroscopy with internal standards such as hexamethylbenzene (HMB) is commonly used to monitor reaction progress and calculate yields.
  • Purification: Silica gel column chromatography using hexane or ethyl acetate/hexane mixtures is standard for isolating the pure boronate ester.

Research Findings and Literature Support

  • The catalytic borylation method using pinacolborane and esters is supported by recent literature demonstrating high chemoselectivity and good yields under mild conditions.
  • Lithiation followed by boronation remains a classical and reliable approach, especially for substrates where direct catalytic borylation is less effective or unavailable.
  • The choice of method depends on substrate availability, scale, and desired purity.

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-Isopropyl-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The synthesis typically involves a two-step procedure:

Borylation of the aromatic precursor : A halogenated aryl substrate (e.g., 2-bromo-1-isopropyl-3-methylbenzene) is reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) under inert conditions.

Purification : The crude product is isolated via flash column chromatography using hexane/ethyl acetate gradients to achieve >95% purity .
Key considerations : Catalyst loading (1–5 mol%), solvent choice (dioxane or THF), and reaction temperature (80–100°C) significantly impact yield.

Q. How is the compound characterized to confirm structural integrity?

A multi-technique approach is recommended:

  • ¹H/¹³C NMR : Aromatic protons (δ 6.5–7.5 ppm) and methyl/isopropyl groups (δ 1.0–2.5 ppm) confirm substitution patterns. The absence of residual boronic acid signals (δ ~7.8 ppm for B-OH) validates ester formation .
  • ¹¹B NMR : A sharp singlet near δ 30–35 ppm confirms the tetrahedral boron environment .
  • Mass spectrometry (HRMS) : Exact mass matching [M+H]⁺ or [M+Na]⁺ ions (e.g., C₁₈H₂₈BO₂⁺: calc. 289.2174, observed 289.2176) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a key reagent in Suzuki-Miyaura cross-coupling reactions to construct biaryl motifs, particularly in medicinal chemistry for synthesizing kinase inhibitors or heterocyclic scaffolds. The steric bulk from the isopropyl and methyl groups enhances regioselectivity in couplings with electron-deficient aryl halides .

Advanced Research Questions

Q. How do steric effects from the isopropyl and methyl substituents influence reaction kinetics in cross-coupling?

The ortho-isopropyl and para-methyl groups create steric hindrance, which:

  • Slows oxidative addition with palladium catalysts, requiring elevated temperatures (e.g., 90–110°C) .
  • Reduces side reactions (e.g., proto-deboronation) by stabilizing the boron center.
  • Directs coupling partners to less hindered positions, as shown in studies with substituted aryl triflates (e.g., 78% yield with 4-nitrophenyl triflate vs. 52% with 2-nitrophenyl triflate) .

Q. What strategies mitigate instability of the compound under aqueous or protic conditions?

  • Storage : Anhydrous solvents (e.g., THF) under argon at –20°C prevent hydrolysis of the dioxaborolane ring.
  • In situ generation : Use of masked boronic acids (e.g., MIDA boronates) improves handling in aqueous-phase reactions .
  • Additives : Triethylamine (1–2 equiv) neutralizes trace acids in reaction mixtures, preserving boron integrity .

Q. How does this compound compare to other dioxaborolanes in radical-initiated reactions?

In single-electron transfer (SET) reactions , the isopropyl/methyl-substituted aryl group stabilizes radical intermediates, enabling:

  • Lower initiation temperatures (e.g., 40°C vs. 60°C for unsubstituted analogs).
  • Higher yields in alkylation (e.g., 85% yield in radical additions to α,β-unsaturated esters vs. 62% for phenyl-substituted analogs) .

Contradictions in Literature

  • Catalyst Selection : While emphasizes PdCl₂(dppf) for sterically hindered substrates, reports high yields with Pd(OAc)₂ in similar systems. Resolution may involve substrate-specific ligand effects.
  • Solvent Polarity : prioritizes non-polar solvents (hexane), whereas suggests polar aprotic solvents (THF) improve solubility. Contextual factors (e.g., coupling partner) dictate optimal choices.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Isopropyl-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2-Isopropyl-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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